molecular formula C6H11ClF3NO2 B6164452 methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride CAS No. 2757836-24-9

methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride

Cat. No.: B6164452
CAS No.: 2757836-24-9
M. Wt: 221.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.

Scientific Research Applications

Methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-4,4,4-trifluorobutanoate hydrochloride
  • Methyl (2R)-2-amino-6,6,6-trifluorohexanoate hydrochloride

Uniqueness

Methyl (2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

2757836-24-9

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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